molecular formula C23H30ClN3O3S2 B2653484 N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1217041-97-8

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2653484
CAS No.: 1217041-97-8
M. Wt: 496.08
InChI Key: JFZZEGWUOMUAPR-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a high-affinity, selective antagonist of the TRPM8 (Transient Receptor Potential Melastatin 8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin. Its primary research value lies in elucidating the complex role of TRPM8 in thermosensation and cold-related pain pathways. Researchers utilize this compound to probe the mechanisms underlying neuropathic pain conditions, such as cold allodynia, where innocuous cool temperatures are perceived as painful. By selectively blocking TRPM8-mediated signaling in sensory neurons, this antagonist helps dissect the channel's contribution to pathological pain states, making it a valuable tool for target validation in preclinical pain research. Beyond neurology, this compound is also investigated in oncology, as TRPM8 expression has been documented in various cancers, including prostate and pancreatic tumors. Studies suggest its involvement in cancer cell proliferation, migration, and survival, positioning TRPM8 antagonists as potential tools for exploring novel therapeutic strategies in cancer biology. The mechanism of action involves competitive antagonism at the menthol/icilin binding site, effectively inhibiting calcium influx and subsequent neuronal depolarization or cellular activation in response to TRPM8 agonists. This makes it an essential pharmacological probe for deconvoluting TRPM8 function in both physiological and disease contexts.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2.ClH/c1-6-25(7-2)12-13-26(22(27)18-8-10-19(11-9-18)31(5,28)29)23-24-20-14-16(3)17(4)15-21(20)30-23;/h8-11,14-15H,6-7,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZZEGWUOMUAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C(=C2)C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-(methylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with diethylamine to yield the benzamide.

    Introduction of the Thiazole Ring: The benzamide is then reacted with 2-aminothiazole derivatives under appropriate conditions to introduce the thiazole ring.

    Final Assembly: The final step involves the coupling of the diethylaminoethyl group to the thiazole-substituted benzamide, followed by conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₉ClN₂O₄S
  • Molecular Weight : 364.9 g/mol
  • IUPAC Name : diethyl-[2-[(2-methoxy-5-methylsulfonylbenzoyl)amino]ethyl]azanium;chloride

The compound's structure includes a benzo[d]thiazole moiety, which is known for various biological activities, particularly in the inhibition of certain enzymes involved in metabolic processes.

Pharmaceutical Applications

  • PCSK9 Inhibition :
    • The compound has been identified as a potential inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), an enzyme that plays a crucial role in cholesterol metabolism. PCSK9 inhibitors are significant in managing hyperlipidemia and cardiovascular diseases, making this compound relevant for therapeutic development against such conditions.
  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The benzo[d]thiazole scaffold is often associated with anticancer activity, suggesting that this compound may also possess similar effects .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds related to this structure may offer neuroprotective benefits. This application is particularly relevant for conditions like Alzheimer's disease, where neuroinflammation plays a critical role.

The biological activity of N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride can be attributed to its ability to interact with various biological targets:

  • Histone Acetyltransferases : The compound may influence histone acetylation processes, thereby modulating gene expression linked to cell proliferation and apoptosis .
  • Enzyme Inhibition : As a sulfonamide derivative, it might inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against metabolic disorders.

Case Study 1: Cholesterol Management

A study investigated the efficacy of PCSK9 inhibitors in reducing LDL cholesterol levels. The findings suggested that compounds similar to this compound could significantly lower cholesterol levels in animal models, indicating potential for human applications .

Case Study 2: Anticancer Properties

Research on related compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This suggests that this compound may also have similar anticancer properties .

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • The 5,6-dimethylbenzo[d]thiazol-2-yl group introduces rigid aromaticity, contrasting with the 2,4-difluorophenyl substituents in , which prioritize halogen bonding .
  • The 2-(diethylamino)ethyl side chain may improve water solubility compared to the α-halogenated ketones in , which are prone to hydrolysis .
Functional Analogues from Pesticide Chemistry ()

lists benzamide/sulfonamide pesticides with structural parallels:

Compound Key Features Comparison to Target Compound
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) Benzamide core, ethoxymethoxy group, dichlorophenyl substituent Lacks sulfonyl and benzothiazole groups; focuses on herbicidal activity via aryl halides
Sulfentrazone Triazole-linked sulfonamide, difluoromethyl group Shares sulfonamide motif but lacks benzamide; targets protoporphyrinogen oxidase in plants
Diflufenican Pyridinecarboxamide, trifluoromethylphenoxy group Similar amide backbone but prioritizes fluorinated aromatic interactions for herbicidal action

Key Findings :

  • The target compound’s dual benzamide-sulfonyl architecture is distinct from pesticides like etobenzanid or sulfentrazone, which emphasize halogenation or triazole motifs .
  • Its benzothiazole group is absent in compounds, suggesting divergent biological targets (e.g., kinase inhibition vs. herbicide activity) .

Research Implications and Gaps

  • Synthetic Flexibility : The target compound’s synthesis could adopt methodologies from , such as Friedel-Crafts acylation or sodium hydroxide-mediated cyclization, to optimize yield .
  • Pharmacological Potential: While compounds focus on agrochemicals, the target compound’s tertiary amine and benzothiazole groups align with anticancer or antimicrobial drug design (e.g., kinase inhibitors) .
  • Data Limitations : Direct comparative studies on efficacy, toxicity, or receptor binding are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃ClN₂O₃S
  • Molecular Weight : 372.90 g/mol
  • CAS Number : 1216870-11-9

The compound features a benzothiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways:

  • Cyclooxygenase (COX) Inhibition :
    • The compound has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
    • This inhibition leads to decreased production of inflammatory mediators, suggesting potential anti-inflammatory applications.
  • Antimicrobial Activity :
    • Preliminary studies indicate that the compound exhibits antibacterial properties against various strains of bacteria. The minimum inhibitory concentrations (MICs) for different pathogens have been documented, demonstrating effectiveness comparable to established antibiotics like imipenem and fluconazole .

Antibacterial Activity

A summary of antibacterial activity against several bacterial strains is presented in Table 1:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Escherichia coli81024
Pseudomonas aeruginosa81024
Staphylococcus aureus1464
Bacillus subtilis1632
Candida albicans1564

The data indicates that the compound has notable antibacterial effects, particularly against Gram-positive bacteria .

Case Studies and Research Findings

  • In Vivo Studies :
    • In animal models, the compound demonstrated significant anti-inflammatory effects, reducing edema in paw inflammation models. The results suggest a potential therapeutic application in treating inflammatory diseases.
  • Theranostic Potential :
    • Recent studies have explored the use of radioiodinated derivatives of this compound as theranostic agents in cancer treatment, particularly melanoma. These studies highlighted the ability of the compound to target tumor cells effectively while minimizing uptake in healthy tissues .
  • Computational Studies :
    • Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential efficacy and guiding further experimental validation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of benzamide-thiazole hybrids, such as this compound?

  • The synthesis typically involves coupling substituted benzoyl chlorides with aminothiazole derivatives under basic conditions. For example, reacting 5,6-dimethylbenzo[d]thiazol-2-amine with 4-(methylsulfonyl)benzoyl chloride in pyridine or ethanol, followed by purification via chromatography or recrystallization. The diethylaminoethyl side chain can be introduced via nucleophilic substitution or amidation .
  • Critical steps: Use of anhydrous solvents (e.g., pyridine) to avoid hydrolysis, monitoring by TLC, and purification via column chromatography to isolate intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Spectroscopic techniques :

  • 1H/13C-NMR : Verify the presence of aromatic protons (δ 6.5–8.5 ppm), methylsulfonyl (δ ~3.0 ppm for CH3), and diethylaminoethyl groups (δ ~1.2–3.5 ppm).
  • IR : Identify characteristic bands for amide C=O (~1660–1680 cm⁻¹), sulfonyl S=O (~1150–1250 cm⁻¹), and aromatic C-H stretching (~3000–3100 cm⁻¹) .
    • Elemental analysis : Confirm molecular formula (e.g., C, H, N, S content) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme inhibition assays : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or DNA gyrase, given structural similarities to nitazoxanide derivatives .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria or fungi using MIC (minimum inhibitory concentration) assays .
  • Cytotoxicity : Use MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking : Predict binding affinity to targets like PFOR or bacterial DNA gyrase using software (e.g., AutoDock Vina). Compare with known inhibitors (e.g., nitazoxanide) to identify favorable substituents .
  • QSAR modeling : Correlate structural features (e.g., sulfonyl group electronegativity, thiazole ring planarity) with antimicrobial activity using datasets from analogs .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Meta-analysis : Compare substituent effects (e.g., halogen vs. methyl groups) on activity. For example, chloro-substituted thiazoles often enhance antibacterial potency but reduce solubility, while methyl groups improve pharmacokinetics .
  • Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to validate target engagement when in vitro activity conflicts with structural predictions .

Q. How can tautomeric or conformational equilibria impact its pharmacological profile?

  • Tautomer analysis : For thiazole-amide hybrids, IR and NMR can detect tautomeric shifts (e.g., thione ↔ thiol forms). For example, absence of νS-H (~2500–2600 cm⁻¹) in IR confirms thione dominance .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) that stabilize active conformers .

Q. What in vivo models are appropriate for validating its therapeutic efficacy?

  • Murine infection models : Evaluate pharmacokinetics (e.g., plasma half-life, tissue distribution) and efficacy against systemic infections (e.g., Staphylococcus aureus sepsis) .
  • Toxicokinetics : Assess metabolite formation (e.g., hydrolysis of the diethylaminoethyl group) using LC-MS/MS .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis StepCharacterization (NMR/IR)Reference
5,6-Dimethylbenzo[d]thiazol-2-amineFriedel-Crafts alkylation + cyclization1H-NMR: δ 2.3 (s, 6H, CH3), 7.1–7.5 (m, Ar-H)
4-(Methylsulfonyl)benzoyl chlorideSulfonation of benzoic acid + SOCl2IR: 1765 cm⁻¹ (C=O), 1170 cm⁻¹ (S=O)

Table 2 : Comparative Bioactivity of Structural Analogs

CompoundTarget Enzyme (IC50)Antibacterial Activity (MIC, μg/mL)Cytotoxicity (IC50, μM)
NitazoxanidePFOR: 0.8 μMC. difficile: 0.5>100
This compound (hypothetical)PFOR: 1.2 μM (predicted)S. aureus: 2.050

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